BenchChemオンラインストアへようこそ!

5-(Benzyloxy)pyrimidine-4,6-diol

Synthetic Chemistry Pyrimidine Synthesis Regioselectivity

5-(Benzyloxy)pyrimidine-4,6-diol is the unsubstituted 4,6-diol regioisomer, critically distinct from uracil-type analogs. Its vacant 2-position is a synthetic handle for direct condensation with amidines, enabling modular library synthesis. Hydrogenolysis of the 5-benzyloxy group provides quantitative access to the 4,5,6-trihydroxypyrimidine core—a transformation inaccessible from 2-substituted analogs. Researchers selecting this scaffold benefit from cost-efficiency versus the pricier 2-amino analog (CAS 5774-98-1) without sacrificing the hydrogen-bonding and metal-chelating geometry essential for diversity-oriented screening and AGT inhibitor SAR exploration.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B8343379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)pyrimidine-4,6-diol
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(N=CNC2=O)O
InChIInChI=1S/C11H10N2O3/c14-10-9(11(15)13-7-12-10)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)
InChIKeyLFCDAFNGGIFXJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzyloxy)pyrimidine-4,6-diol for Research Procurement: Compound Identity and Scaffold Context


5-(Benzyloxy)pyrimidine-4,6-diol (C₁₁H₁₀N₂O₃, MW 218.21 g/mol) is a 5-substituted 4,6-dihydroxypyrimidine derivative, placing it within the broader class of chemically functionalized pyrimidine heterocycles. The compound's core structure features a pyrimidine ring bearing hydroxyl groups at positions 4 and 6 and a benzyloxy substituent at position 5, distinguishing it from the more commonly encountered 2,4-dihydroxy (uracil) regioisomer. Historically, this precise scaffold has served as a critical synthetic intermediate for accessing 4,5,6-trihydroxypyrimidines [1]. In procurement contexts, understanding this regioisomeric identity is essential, as it dictates the compound's hydrogen-bonding capability, metal-chelating behavior, and regioselective reactivity in downstream derivatizations compared to 2,4-dihydroxy or 2-substituted analogs.

Why Generic 5-Benzyloxypyrimidines Cannot Replace the 4,6-Diol Regioisomer in Synthesis and Screening


Casual substitution among 5-benzyloxypyrimidine regioisomers introduces structural variables that alter both chemical reactivity and biological recognition. The 4,6-diol arrangement positions two hydrogen-bond donor/acceptor groups adjacent to the 5-benzyloxy substituent, creating a distinct electronic environment and chelation geometry compared to the 2,4-dihydroxy (uracil-type) isomer [1]. This regioisomer specificity directly impacts condensation reactions with amidines to produce 2-substituted 4,6-dihydroxy-5-benzyloxypyrimidines, a transformation well-documented in the foundational synthesis literature [1]. Furthermore, while the broader benzyloxypyrimidine chemotype is recognized for its ability to inactivate O⁶-alkylguanine-DNA alkyltransferase (AGT), the specific activity is acutely dependent upon the precise pattern and electronic nature of substituents on the pyrimidine ring, as demonstrated by the superior potency of 5-substituted 2,4-diamino-6-(benzyloxy)pyrimidines bearing electron-withdrawing groups relative to O⁶-benzylguanine [2]. These structure-activity relationships underscore that generic replacement of the 4,6-diol scaffold with a structurally similar analog cannot guarantee retention of either synthetic utility or biological function.

Quantitative Benchmarking of 5-(Benzyloxy)pyrimidine-4,6-diol Against Closest Analogs


Regioisomer-Specific Synthetic Yield: 4,6-Diol vs. 2,4-Dione Scaffold in Claisen Condensation

The foundational synthesis study by Chang and Wu provides quantitative evidence of the distinct synthetic behavior of the 4,6-dihydroxy-5-benzyloxypyrimidine scaffold. Claisen condensation of ethyl benzyloxyacetate with ethyl formate affords ethyl α-benzyloxy-β-hydroxyacrylate in 79% yield, which upon condensation with various amidine derivatives delivers the corresponding 2-substituted 6(4)-hydroxy-5-benzyloxypyrimidines [1]. Critically, Raney nickel desulfurization of the 2-thiol derivative proceeds in quantitative yield to furnish the 2-unsubstituted derivative, 5-(benzyloxy)pyrimidine-4,6-diol, without affecting the benzyl residue [1]. This synthetic route is unique to the 4,6-dihydroxy regioisomer and cannot be directly translated to the 2,4-dihydroxy (uracil-type) isomer because of fundamentally different electronic and steric environments governing the condensation steps.

Synthetic Chemistry Pyrimidine Synthesis Regioselectivity

Bulk Purity Specification vs. Closest Commercial 2-Amino Analog

Commercial sourcing data indicate that 5-(benzyloxy)pyrimidine-4,6-diol is routinely supplied at ≥95% purity , a specification that matches or exceeds the purity offered for the nearest commercially available analog, 2-amino-5-(benzyloxy)pyrimidine-4,6(1H,5H)-dione (CAS 5774-98-1), which is typically offered at 98% purity but at a substantially higher price point reflecting its additional synthetic complexity . The absence of the 2-amino substituent simplifies the chromatographic purification profile of the target compound and reduces the likelihood of regioisomeric or tautomeric impurities that can confound biological assay interpretation.

Quality Control Bulk Purity Procurement Specification

AGT Inactivation: Class-Level Potency of 5-Substituted Benzyloxypyrimidines vs. O⁶-Benzylguanine

Although direct AGT inactivation data for the specific 4,6-diol compound are not available, the class of 5-substituted benzyloxypyrimidines has been quantitatively benchmarked against the clinical candidate O⁶-benzylguanine (O⁶-BG). In human HT29 colon tumor cell extracts, 5-substituted 2,4-diamino-6-(benzyloxy)pyrimidines bearing electron-withdrawing groups at the 5-position (e.g., 2,4-diamino-6-(benzyloxy)-5-nitrosopyrimidine and 2,4-diamino-6-(benzyloxy)-5-nitropyrimidine) were significantly more effective than O⁶-BG at inactivating AGT [1]. These derivatives also showed superior AGT inactivation in intact HT29 cells [1]. This provides a class-level inference that the 5-benzyloxypyrimidine scaffold, when appropriately substituted, can achieve potent AGT inactivation surpassing the prototypical low-molecular-weight inactivator. The 4,6-diol variant represents an alternative substitution pattern within this scaffold family that lacks the electron-withdrawing nitro/nitroso group but retains the 5-benzyloxy motif, positioning it as a potential scaffold for further derivatization rather than a direct AGT inactivator.

DNA Repair Inhibition AGT Inactivator Cancer Chemotherapy Adjuvant

Scaffold Utility in Trihydroxypyrimidine Synthesis: A Defined Role Unavailable to 2-Substituted Analogs

The 2-unsubstituted 4,6-dihydroxy-5-benzyloxypyrimidine (i.e., the target compound) serves as the direct precursor to the corresponding 2-unsubstituted 4,5,6-trihydroxypyrimidine through hydrogenolysis of the benzyl protecting group [1]. This transformation is reported to occur in quantitative yield [1]. In contrast, 2-substituted analogs (e.g., 2-amino, 2-methyl, 2-thiol derivatives) retain their 2-substituent throughout the deprotection step, yielding differently functionalized trihydroxypyrimidines [1]. The quantitative nature of this deprotection reaction underscores the compound's strategic value as a protected form of the parent trihydroxypyrimidine nucleus, a motif of interest for its metal-chelating and antioxidant properties.

Heterocyclic Chemistry Protecting Group Strategy Synthetic Intermediate

Optimized Application Scenarios for Procuring 5-(Benzyloxy)pyrimidine-4,6-diol


Synthesis of 2-Unsubstituted 4,5,6-Trihydroxypyrimidine via Quantitative Deprotection

Researchers requiring the unsubstituted 4,5,6-trihydroxypyrimidine core for metal-chelation studies, antioxidant evaluation, or as a synthetic building block should procure the 2-unsubstituted 5-(benzyloxy)pyrimidine-4,6-diol. As established in Section 3, hydrogenolytic removal of the benzyl group proceeds in quantitative yield, providing a clean, high-yielding entry to the parent trihydroxypyrimidine that is inaccessible from 2-substituted analogs [1].

Medicinal Chemistry SAR Exploration of the 5-Benzyloxypyrimidine Scaffold for AGT Inhibition

For medicinal chemistry teams investigating the structure-activity relationships of benzyloxypyrimidine-based AGT inactivators, 5-(benzyloxy)pyrimidine-4,6-diol represents a differentiated starting scaffold. While it lacks the electron-withdrawing 5-substituent critical for maximal AGT inactivation potency (see Section 3), its 4,6-diol arrangement presents a distinct hydrogen-bonding and electronic profile compared to the published 2,4-diamino-6-(benzyloxy)pyrimidine derivatives [2], enabling systematic exploration of alternative pharmacophoric elements.

Regioselective Derivatization at the 2-Position of the Pyrimidine Ring

The absence of a substituent at the 2-position of 5-(benzyloxy)pyrimidine-4,6-diol permits direct electrophilic or nucleophilic functionalization at this site, a synthetic handle that is blocked in 2-amino, 2-methyl, or 2-thiol analogs. Literature precedent demonstrates that condensation with various amidines yields 2-substituted 6(4)-hydroxy-5-benzyloxypyrimidines in a modular fashion [1]. Researchers designing focused libraries of 2-substituted pyrimidines should preferentially select the 2-unsubstituted diol to maximize synthetic flexibility.

Cost-Effective Building Block for High-Throughput Screening Libraries

Based on the purity-to-cost ratio discussed in Section 3, 5-(benzyloxy)pyrimidine-4,6-diol (≥95% purity) is a cost-efficient choice for inclusion in diversity-oriented screening libraries. Its lower procurement cost relative to the 2-amino analog (CAS 5774-98-1) allows for larger screening quantities without compromising the chemical integrity required for primary hit identification.

Quote Request

Request a Quote for 5-(Benzyloxy)pyrimidine-4,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.